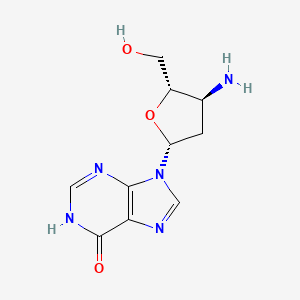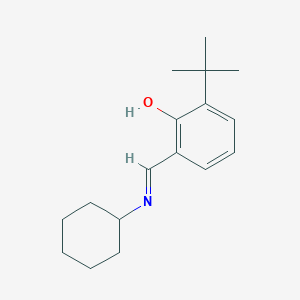
3'-Amino-2',3'-dideoxyinosine; 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3'-Amino-2',3'-dideoxyinosine (3'-A-2',3'-dDI) is an antiviral nucleoside analog that has been studied extensively in the laboratory and in clinical trials. It is a potent inhibitor of human immunodeficiency virus (HIV) reverse transcriptase (RT) and is currently in use as an antiretroviral drug. 3'-A-2',3'-dDI has been studied extensively for its antiviral activity against HIV and other viruses, as well as its potential for use in gene therapy.
Applications De Recherche Scientifique
3'-A-2',3'-dDI has been studied extensively in laboratory and clinical research. It has been used in a variety of studies to investigate the mechanism of action of 3'-Amino-2',3'-dideoxyinosine; 98% reverse transcriptase, the antiviral activity of the compound, and its potential for gene therapy. In addition, 3'-A-2',3'-dDI has been used in studies of the biochemical and physiological effects of the compound on cells and organisms.
Mécanisme D'action
3'-A-2',3'-dDI inhibits the replication of 3'-Amino-2',3'-dideoxyinosine; 98% by blocking the action of 3'-Amino-2',3'-dideoxyinosine; 98% reverse transcriptase. The compound binds to the enzyme and prevents it from catalyzing the formation of DNA from the viral RNA template. This prevents the virus from replicating and spreading.
Biochemical and Physiological Effects
3'-A-2',3'-dDI has been studied for its potential biochemical and physiological effects on cells and organisms. The compound has been shown to inhibit the growth of certain cancer cells in laboratory studies. It has also been shown to inhibit the replication of certain viruses in cell cultures. In addition, 3'-A-2',3'-dDI has been shown to inhibit the growth of certain bacteria in laboratory studies.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 3'-A-2',3'-dDI in laboratory experiments has several advantages. The compound is relatively easy to synthesize and is relatively stable in solution. In addition, the compound is relatively non-toxic and has a low potential for inducing side effects. However, the compound is relatively expensive and has a short shelf life.
Orientations Futures
The potential applications of 3'-A-2',3'-dDI are numerous and varied. The compound could be used to develop new antiviral drugs and gene therapies. In addition, the compound could be used in laboratory studies to investigate the biochemical and physiological effects of the compound on cells and organisms. Furthermore, 3'-A-2',3'-dDI could be used in the development of new cancer therapies. Finally, the compound could be used in the development of new antibiotics and antifungal agents.
Méthodes De Synthèse
3'-A-2',3'-dDI can be synthesized in the laboratory by a variety of methods. One such method is the condensation of 3'-amino-2',3'-dideoxyuridine with ethyl 2-cyano-3-hydroxy-3-methylbutyrate in the presence of sodium hydroxide. This reaction produces a mixture of the desired product and an unwanted byproduct, 2-cyano-3-hydroxy-3-methylbutyrate. The unwanted byproduct can be removed by chromatography, and the desired product can then be purified by recrystallization.
Propriétés
IUPAC Name |
9-[(2R,4S,5S)-4-amino-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O3/c11-5-1-7(18-6(5)2-16)15-4-14-8-9(15)12-3-13-10(8)17/h3-7,16H,1-2,11H2,(H,12,13,17)/t5-,6+,7+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHWLAIBBKPETPZ-RRKCRQDMSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C2N=CNC3=O)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CNC3=O)CO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Amino-2',3'-dideoxyinosine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














